6-Chlorohexan-1-ol;methanesulfonic acid
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Overview
Description
6-Chlorohexan-1-ol is a chemical compound with the molecular formula C6H13ClOThis compound is a clear, colorless to pale yellow liquid with a molecular weight of 136.62 g/mol .
Preparation Methods
6-Chlorohexan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of hexanol with thionyl chloride (SOCl2) to produce 6-chlorohexan-1-ol. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
6-Chlorohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium bromide (NaBr) in the presence of N,N-dimethylformamide (DMF) to form 6-bromohexan-1-ol.
Oxidation Reactions: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: It can be reduced to form hexan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Chlorohexan-1-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chlorohexan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
6-Chlorohexan-1-ol can be compared with other similar compounds, such as:
6-Chlorohexan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
6-Bromohexan-1-ol: This compound is similar but contains a bromine atom instead of a chlorine atom.
Hexan-1-ol: This compound is similar but lacks the halogen atom, making it less reactive in certain chemical reactions.
The uniqueness of 6-Chlorohexan-1-ol lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes .
Properties
CAS No. |
93847-88-2 |
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Molecular Formula |
C7H17ClO4S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
6-chlorohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H13ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1-6H2;1H3,(H,2,3,4) |
InChI Key |
XQOXLWTYDHGIFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(CCCCl)CCO |
Origin of Product |
United States |
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